molecular formula C23H32O4 B1670252 Deoxycorticosterone acetate CAS No. 56-47-3

Deoxycorticosterone acetate

Cat. No.: B1670252
CAS No.: 56-47-3
M. Wt: 372.5 g/mol
InChI Key: VPGRYOFKCNULNK-UHFFFAOYSA-N
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Description

Desoxycorticosterone acetate, also known as 11-deoxycorticosterone 21-acetate, is a mineralocorticoid medication and a mineralocorticoid ester. It is commonly used in the treatment of adrenocortical insufficiency and Addison’s disease. This compound is formulated as an oil solution and is administered via intramuscular injection .

Scientific Research Applications

Desoxycorticosterone acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in regulating electrolyte balance and blood pressure.

    Medicine: Employed in the treatment of adrenocortical insufficiency and Addison’s disease.

    Industry: Utilized in the production of corticosteroid medications

Mechanism of Action

Target of Action

Deoxycorticosterone acetate (DOCA) primarily targets the Mineralocorticoid Receptor (MR) . The MR is a nuclear receptor expressed in many tissues and cell types, including the kidney, heart, immune cells, and fibroblasts . It plays a crucial role in the regulation of a number of metabolic processes, including electrolyte regulation .

Mode of Action

DOCA exerts its effect through its interaction with the MR. It reacts with the receptor proteins to form a steroid-receptor complex . This complex moves into the nucleus, where it binds to chromatin, resulting in the genetic transcription of cellular DNA to messenger RNA .

Biochemical Pathways

DOCA primarily acts on the metabolism of sodium, potassium, and water . When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased .

Pharmacokinetics

DOCA is formulated as an oil solution and is administered once daily by intramuscular injection . .

Result of Action

The action of DOCA leads to a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit . It increases the rate of renal tubular absorption of sodium . It also improves insulin sensitivity and acts as a precursor to glucocorticoid corticosterone and the GABAergic neuroactive steroid .

Action Environment

The action of DOCA can be influenced by various environmental factors. For instance, the DOCA-salt rodent model of hypertension has shown that the model significantly involves many other body organs, in addition to impacting the central and peripheral nervous systems . This suggests that the action, efficacy, and stability of DOCA can be influenced by factors such as diet (e.g., salt intake) and the state of other body organs.

Safety and Hazards

Deoxycorticosterone acetate should be handled with care required for hazardous materials . It should be avoided from contact with skin, eyes, and clothing . Dust formation, ingestion, and breathing vapours/dust should be avoided . It should be kept away from heat and sources of ignition .

Future Directions

The deoxycorticosterone acetate (DOCA)-salt-related hypertensive mechanism is being studied to contribute to future studies of cardiovascular physiotherapy . This technique can be used for studies of hypertension, cerebrovascular biology and dysfunction, and other diseases that impact brain health .

Biochemical Analysis

Biochemical Properties

Deoxycorticosterone acetate plays a significant role in biochemical reactions. It is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . 11β-hydroxylation of this compound produces corticosterone and confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . It interacts with the mineralocorticoid receptor (MR) in humans .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a mouse model of hypertension, this compound was found to cause cell-specific transcriptome changes in the hypothalamic arcuate nucleus .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by interacting with the mineralocorticoid receptor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study of hypertension in apolipoprotein E–deficient mice, a high subcutaneous dose of this compound was required to induce hypertension .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . This process involves interactions with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desoxycorticosterone acetate is synthesized from 11-deoxycorticosterone. The synthesis involves the acetylation of 11-deoxycorticosterone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In industrial settings, desoxycorticosterone acetate is produced by the acetylation of 11-deoxycorticosterone using acetic anhydride and a suitable catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Desoxycorticosterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .

Properties

IUPAC Name

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRYOFKCNULNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-47-3
Record name Percorten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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